molecular formula C21H28N4O2 B14954790 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B14954790
M. Wt: 368.5 g/mol
InChI Key: VZYIRJFULSQUCS-UHFFFAOYSA-N
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Description

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The starting materials often include 1-ethyl-3,5-dimethyl-1H-pyrazole and 5-methoxy-1H-indole. The synthetic route may involve:

    Formation of the pyrazole intermediate: This can be achieved by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Coupling with the indole derivative: The pyrazole intermediate is then coupled with 5-methoxy-1H-indole through a series of reactions, including amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3,5-dimethyl-1H-pyrazole
  • 5-methoxy-1H-indole
  • N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide

Uniqueness

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is unique due to the combination of pyrazole and indole moieties in its structure. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H28N4O2/c1-5-25-15(3)18(14(2)24-25)7-9-21(26)22-11-10-16-13-23-20-8-6-17(27-4)12-19(16)20/h6,8,12-13,23H,5,7,9-11H2,1-4H3,(H,22,26)

InChI Key

VZYIRJFULSQUCS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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